
D-Allose-13C-1
説明
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特性
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SBSGZRAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
High-resolution Spectroscopic and Analytical Characterization of D-allose-13c-1
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in D-Allose-13C-1 Studies
NMR spectroscopy is indispensable for the structural elucidation of carbohydrates. By analyzing chemical shifts, coupling constants, and relaxation times, researchers can determine the connectivity, stereochemistry, and conformational preferences of monosaccharides in various environments. The use of ¹³C labeling, particularly at the anomeric center (C1) as implied by "this compound," significantly enhances the sensitivity and aids in the assignment of specific carbon signals, facilitating detailed studies of tautomerism and molecular dynamics.
Quantitative ¹³C NMR for Tautomeric Equilibria Analysis in Aqueous Solution
In aqueous solutions, reducing sugars like D-Allose exist in a dynamic equilibrium between various tautomeric forms: the acyclic aldehyde form, the acyclic hydrate (gem-diol) form, and cyclic pyranose and furanose ring structures, each with distinct α and β anomers. ¹³C NMR spectroscopy is a powerful tool for quantifying these different species due to the characteristic chemical shifts of the anomeric carbon (C1) in each form. Studies on various aldohexoses, including D-Allose, have demonstrated the ability of ¹³C NMR to detect and quantify even minor tautomeric forms present in solution nih.govnd.eduunimo.it.
The acyclic aldehyde form of D-Allose is characterized by a ¹³C chemical shift for C1 typically around 205-206 ppm nih.govnd.edu. The acyclic hydrate form, a gem-diol, exhibits a ¹³C chemical shift for C1 in the range of 90-91 ppm nih.govnd.edu. These chemical shifts are distinct from those of the cyclic hemiacetal forms. By employing ¹³C-labeled D-Allose (e.g., this compound), the signals corresponding to the anomeric carbon in these acyclic forms can be selectively observed and integrated. Studies on a series of D-aldohexoses, including D-Allose, revealed that the percentages of acyclic forms (hydrate and aldehyde) in aqueous solution at 30°C are generally low, ranging from 0.006% to 0.7% for hydrates and 0.0032% to 0.09% for aldehydes nih.govnd.edu. The relative abundance of these forms can vary depending on the specific aldohexose configuration, with D-Allose showing a hydrate percentage of approximately 0.05% and an aldehyde percentage of approximately 0.004% at 30°C nih.gov.
Table 1: Approximate ¹³C Chemical Shifts for D-Allose Tautomers (in ppm)
Tautomeric Form | C1 Chemical Shift (ppm) | Reference |
Acyclic Aldehyde | ~205-206 | nih.govnd.edu |
Acyclic Hydrate (gem-diol) | ~90-91 | nih.govnd.edu |
Cyclic Pyranose (α/β anomers) | ~92-97 | rsc.orgacs.org |
Cyclic Furanose (α/β anomers) | ~95-101 | rsc.orgacs.org |
Note: Values are approximate and can vary based on experimental conditions such as temperature and solvent. The specific ¹³C labeling at C1 in this compound enhances the signal intensity for these C1 resonances.
The cyclic pyranose and furanose forms of D-Allose also exhibit characteristic ¹³C chemical shifts for their anomeric carbons. Typically, the α-anomer of a pyranose form resonates at a slightly lower field than the β-anomer. For D-Allose, studies on related compounds like N-acetyl-D-allosamine indicate that the α-furanose anomer might have a ¹³C chemical shift around 96.06 ppm, while the β-furanose anomer is observed around 100.58 ppm rsc.org. Similarly, pyranose forms will have distinct chemical shifts for C1, generally in the ~92-97 ppm range acs.org.
The relative proportions of pyranose and furanose forms, as well as their anomeric configurations, can be determined by integrating the ¹³C NMR signals corresponding to C1. For instance, in D-glucose, ¹³C NMR studies have shown the equilibrium in aqueous solution to be approximately 37.64% α-pyranose and 61.96% β-pyranose, with minor amounts of furanose forms unimo.it. While D-Allose is known to form furanose structures to a lesser extent than some other hexoses cdnsciencepub.com, ¹³C NMR can still quantify their presence. The ¹³C chemical shifts of other carbons (C2-C6) also provide crucial information for assigning the specific ring forms and anomers, often aided by 2D NMR experiments like HSQC acs.org. For example, C4 in pyranoses typically resonates around 67 ppm, whereas in furanoses, it shifts downfield to around 85 ppm acs.org.
Detection and Quantification of Acyclic Aldehyde and Hydrate Forms
Analysis of Carbon-13 Spin-Spin Coupling Constants (J-couplings)
Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and, importantly, the stereochemical relationships between nuclei. In ¹³C NMR studies of ¹³C-labeled compounds like this compound, both one-bond (¹J) and multi-bond (²J, ³J) couplings involving the ¹³C nucleus are observable and informative.
The one-bond coupling between ¹³C and ¹H, denoted as ¹J(¹³C-¹H), is typically large and is sensitive to the hybridization of the carbon atom and the electronic environment. For monosaccharides, ¹J(¹³C-¹H) values for the anomeric carbon (C1) are particularly diagnostic. For pyranoses, ¹J(¹³C1-¹H1) values are reported to differ by approximately 10 Hz between the α and β anomers rsc.org. Specifically, for α-anomers, these couplings are generally larger than for β-anomers rsc.org. For furanoses, the ¹J(¹³C1-¹H1) values are typically in the range of 175-180 Hz and are less dependent on the anomeric configuration rsc.org. For this compound, measuring these couplings would help confirm the anomeric configuration of the pyranose and furanose forms. Studies on aldopentoses have shown hydrate ¹J(¹³C1-¹H1) values to be around 164.3 Hz nd.edu, providing a reference for acyclic forms.
Table 2: Representative ¹J(¹³C-¹H) Values in Monosaccharides (in Hz)
Compound/Form | ¹J(¹³C1-¹H1) (Hz) | Notes | Reference |
Pyranose (α-anomer) | ~170-180 | Larger value | rsc.org |
Pyranose (β-anomer) | ~160-170 | Smaller value | rsc.org |
Furanose (α/β anomers) | ~175-180 | Largely independent of anomeric configuration | rsc.org |
Acyclic Hydrate | ~164 | Observed in aldopentoses | nd.edu |
Note: Precise values for this compound would require direct experimental measurement.
Multi-bond ¹³C-¹³C couplings (²J(¹³C-¹³C) and ³J(¹³C-¹³C)) are generally smaller than one-bond couplings but provide crucial structural information, especially in isotopically labeled molecules. In this compound, if other carbons are also enriched or at natural abundance ¹³C, couplings between C1 and adjacent carbons like C2, or through the ring system, can be observed.
Studies on ¹³C-labeled monosaccharides have revealed characteristic ¹³C-¹³C coupling patterns. For instance, couplings between C1 and C2 (¹J(¹³C1-¹³C2)) are typically around 46 Hz acs.org. Furthermore, specific couplings have been observed that are dependent on the anomeric configuration:
C3 shows a coupling to C1 only in the β-anomer (~4 Hz).
C5 exhibits a coupling to C1 only in the α-anomer (~2 Hz).
C4 shows no evidence of coupling to C1 in any of the sugars examined acs.org.
These specific couplings can serve as definitive markers for assigning the anomeric configuration of this compound, particularly in conjunction with ¹³C chemical shift data. The analysis of these couplings can also be extended to vicinal (²J) and long-range (³J) couplings involving C1 and other carbons, potentially providing insights into conformational preferences through Karplus-type relationships acs.org. Modern computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and interpret these coupling constants, aiding in structural assignments chemrxiv.orgrsc.org.
Table 3: Representative ¹³C-¹³C Couplings Involving C1 in ¹³C-Labeled Monosaccharides (in Hz)
Coupling | Observed for β-anomer | Observed for α-anomer | Notes | Reference |
¹J(¹³C1, ¹³C2) | ~46 | ~46 | One-bond coupling between C1 and C2 | acs.org |
²J(¹³C1, ¹³C3) | ~4 | Not observed | Vicinal coupling, specific to β-anomer | acs.org |
³J(¹³C1, ¹³C5) | Not observed | ~2 | Three-bond coupling, specific to α-anomer | acs.org |
Couplings to C4 | Not observed | Not observed | No evidence of coupling to C1 in examined sugars | acs.org |
Note: These values are generalized from studies on various aldoses and serve as a guide for expected couplings in this compound.
Metabolic Tracing and Flux Analysis Using D-allose-13c-1
Elucidation of Central Carbon Metabolic Pathways in Cellular Systems
The precise ¹³C labeling of D-Allose-13C-1 at the C1 position enables researchers to trace the entry and subsequent metabolism of D-allose through central carbon metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By monitoring the incorporation of the ¹³C label into downstream metabolites using techniques like mass spectrometry, scientists can map the flux of carbon atoms derived from D-allose. This process helps in understanding how this rare sugar is processed by cellular machinery, revealing potential alternative routes or modifications to canonical pathways. The ¹³C tracer acts as a molecular tag, allowing for the deconvolution of complex metabolic networks and the identification of specific enzymatic steps involved in D-allose catabolism or anabolism.
Quantitative Assessment of Glucose-Derived Carbon Fluxes
While this compound is a tracer for D-allose itself, its use can indirectly inform the understanding of glucose-derived carbon fluxes by providing a comparative framework or by revealing how cellular systems prioritize or partition carbon substrates. In studies where D-allose metabolism is investigated alongside glucose metabolism, the ¹³C label from this compound can help delineate the relative contributions of different carbon sources to cellular biomass and energy production. Quantitative metabolic flux analysis (MFA) using ¹³C-labeled substrates like this compound allows for the estimation of reaction rates within metabolic networks. By analyzing the distribution of ¹³C labels in key metabolites, researchers can quantify the flux through specific pathways, assess the metabolic state of cells, and understand how the presence or metabolism of D-allose might influence the flux of glucose-derived carbons.
Analysis of Mass Isotopomer Distributions (MIDs) for Pathway Deconvolution
The cornerstone of ¹³C tracer studies is the analysis of mass isotopomer distributions (MIDs). When cells are incubated with this compound, the ¹³C label is incorporated into various metabolites. Mass spectrometry is then used to measure the relative abundance of different isotopomers (molecules with different isotopic compositions) of a given metabolite. For instance, a metabolite like pyruvate, derived from D-allose, might appear as unlabeled (mass M), singly labeled (mass M+1), or multiply labeled depending on the pathway and the number of ¹³C atoms incorporated. Analyzing the specific patterns of these MIDs allows for the reconstruction of metabolic pathways and the quantification of flux through individual reactions. This deconvolution process is critical for understanding how this compound is metabolized and how its carbon atoms are distributed throughout the cellular metabolic network.
Application in Research Models for Comprehensive Metabolic Profiling
This compound finds broad application in various research models for comprehensive metabolic profiling. This includes studies in cell cultures, primary cells, and potentially in vivo models. By providing a traceable carbon source, it aids in understanding the metabolic phenotype of different cell types or under various experimental conditions, such as disease states or environmental stresses. Metabolic profiling using ¹³C tracers like this compound allows researchers to build a quantitative picture of metabolic activity, identifying key pathways that are active, upregulated, or downregulated. This holistic approach is crucial for systems biology and for uncovering the metabolic underpinnings of cellular function and dysfunction.
Characterization of Specific Metabolic Adaptations in Response to D-Allose Exposure
When cells are exposed to D-allose, they may undergo specific metabolic adaptations to process this rare sugar. Using this compound allows for the direct characterization of these adaptations. Researchers can monitor how the incorporation of the ¹³C label changes under different conditions or in different cell lines exposed to D-allose. This can reveal shifts in pathway usage, changes in enzyme activity, or the induction of specific metabolic programs. For example, cells might upregulate certain transporters or enzymes to facilitate D-allose uptake and metabolism, or they might alter their metabolic flux distribution to accommodate this substrate. Tracking the ¹³C label provides quantitative data to confirm and quantify these adaptive responses, offering insights into cellular metabolic plasticity.
Q & A
Q. What strategies mitigate contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform pharmacokinetic profiling to assess bioavailability and tissue-specific metabolism. Use isotopic tracing in animal models to correlate in vitro IC50 values with in vivo target engagement. Discuss limitations transparently in the discussion section, per EASE guidelines .
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